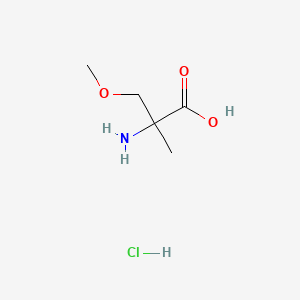![molecular formula C10H8ClN3 B3316532 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 954112-85-7](/img/structure/B3316532.png)
5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Descripción general
Descripción
“5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” is a chemical compound. It is part of a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives . The empirical formula is C7H5ClN2 . It is usually sold in solid form .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” can be represented by the SMILES stringClc1cnc2[nH]ccc2c1 . The InChI key is MFZQJIKENSPRSJ-UHFFFAOYSA-N . For a visual representation of the molecule, please refer to specialized chemical databases or software. Physical And Chemical Properties Analysis
The molecular weight of “5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” is 152.58 . It is usually sold in solid form . For more detailed physical and chemical properties, it’s recommended to refer to specialized databases or product datasheets.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as a building block in chemical synthesis. Abdel-Mohsen and Geies (2008) demonstrated its use in synthesizing pyrrolo[2,3-b]pyridines and related compounds, highlighting its versatility in creating complex molecular structures (Abdel-Mohsen & Geies, 2008). Additionally, the crystal structure of a related compound was elucidated through X-ray crystallography, providing insights into the molecular arrangement and reaction mechanisms (Liu, Chen, Sun, & Wu, 2013).
Antibacterial Potential
Some derivatives synthesized using this compound have been evaluated for their antibacterial properties. This suggests potential applications in developing new antibacterial agents (Abdel-Mohsen & Geies, 2009).
Optical and Electronic Properties
Studies have also investigated the optical and electronic characteristics of pyridine derivatives, which include compounds structurally similar to 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. These studies provide valuable information for potential applications in materials science, particularly in developing new optical and electronic materials (Zedan, El-Taweel, & El-Menyawy, 2020).
Pharmaceutical Research
While specifically avoiding drug use, dosage, and side effects, it's notable that related pyrrolopyridine compounds have shown pharmaceutical relevance. For instance, some compounds exhibit antibacterial activity, which might inform future antibiotic research (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Propiedades
IUPAC Name |
5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-2-9-8(4-12)7-3-6(11)5-13-10(7)14-9/h3,5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOKKHAZNHSRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)N=CC(=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide](/img/structure/B3316505.png)
![N-(3-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3316514.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3316525.png)



